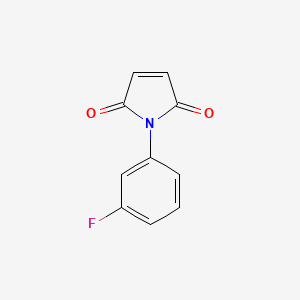

1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione

Overview

Description

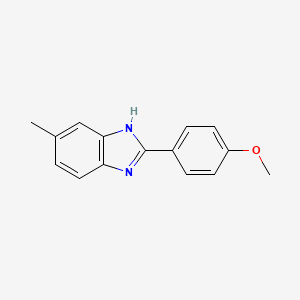

The compound “1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione” is likely to be an organic compound consisting of a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) attached to a 3-fluorophenyl group (a phenyl ring with a fluorine atom at the 3rd position) at the 1-position of the pyrrole ring. The 2,5-dione indicates the presence of two carbonyl (C=O) groups at the 2nd and 5th positions of the pyrrole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyrrole and phenyl rings, the electronegative fluorine atom, and the carbonyl groups. These features could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrrole ring, the fluorine atom, and the carbonyl groups. For example, the pyrrole ring might undergo electrophilic substitution reactions, while the carbonyl groups could be involved in nucleophilic addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, while the carbonyl groups could enable it to participate in hydrogen bonding .Scientific Research Applications

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives demonstrate effective corrosion inhibition for carbon steel in acidic environments. Their efficiency increases with concentration, and they adhere to the steel surface primarily through a chemisorption process. This finding suggests potential applications in industrial corrosion prevention (Zarrouk et al., 2015).

Pharmaceutical Research

These compounds have shown significant potential in pharmaceutical research. For instance, derivatives have been developed with notable anti-HIV-1 activities, presenting as promising leads for clinical anti-HIV-1 agents (Liu et al., 2016). Additionally, they have been studied as inhibitors of glycolic acid oxidase, which could be relevant in the treatment of conditions related to oxalate production (Rooney et al., 1983).

Material Science and Electronics

These derivatives are highly relevant in material science, particularly in the development of luminescent polymers. Their incorporation into polymer chains results in materials exhibiting strong fluorescence, suitable for applications in optoelectronics (Zhang & Tieke, 2008). They also find use in the creation of deeply colored polymers, which can be processed into thin films for various technological applications (Welterlich et al., 2012).

Optical and Electrochemical Applications

The electrochromic properties of these compounds, such as changes in color upon application of voltage, make them suitable for use in electrochromic devices and other electronic applications (Arslan et al., 2007).

Mechanism of Action

Target of Action

Related compounds such as pyrazole derivatives have been shown to interact with various targets, including muscarinic receptors and androgen receptors .

Mode of Action

For instance, a pyrazole derivative was found to reduce blood pressure via the NO/cGMP pathway . This suggests that 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione might also interact with its targets to induce physiological changes.

Biochemical Pathways

For example, a pyrazole derivative was found to reduce blood pressure via the NO/cGMP pathway . This pathway involves the production of nitric oxide (NO), which then stimulates the production of cyclic guanosine monophosphate (cGMP), leading to vasodilation and a reduction in blood pressure.

Pharmacokinetics

This compound has an onset of action of 20 - 60 minutes, an elimination half-life of 90 minutes, and a duration of action of 2 - 3 hours . These properties may give some insight into the potential pharmacokinetics of this compound.

Result of Action

For example, a pyrazole derivative was found to reduce blood pressure in spontaneously hypertensive rats . Another related compound, fluorofenidone, has been shown to attenuate renal interstitial fibrosis .

Safety and Hazards

Future Directions

Biochemical Analysis

Cellular Effects

Other fluorophenyl compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione in animal models . Such studies could provide insights into any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized . Understanding how this compound is metabolized, including any enzymes or cofactors it interacts with, could shed light on its effects on metabolic flux or metabolite levels.

Properties

IUPAC Name |

1-(3-fluorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOMRSWAMNOWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226059 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7508-99-8 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007508998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7508-99-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde](/img/structure/B1618151.png)

![4-Methylene-1,3-dioxaspiro[4.5]decan-2-one](/img/structure/B1618154.png)